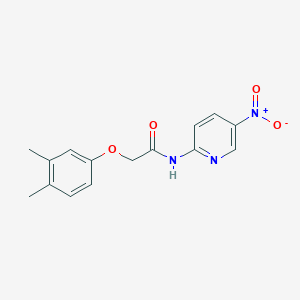
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide, also known as DMNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMNPAA is a member of the acetamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of histone deacetylases, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anticancer properties of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide for lab experiments is its specificity for histone deacetylases, which makes it a useful tool for investigating the role of these enzymes in cancer cell growth. However, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential applications of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide in other areas of medicine, such as the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide involves several steps, including the reaction of 2-bromo-3,4-dimethylphenol with sodium hydride, followed by the reaction of the resulting compound with 5-nitropyridine-2-carboxylic acid. The final step involves the reaction of the resulting compound with acetyl chloride to yield 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research involves the investigation of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide as a potential treatment for cancer. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has anticancer properties and can inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
|---|---|
Molekularformel |
C15H15N3O4 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-3-5-13(7-11(10)2)22-9-15(19)17-14-6-4-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
QOQYKTJGAGONQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)



![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)


![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)